REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[CH:7]#[N:8].[C:9]1(=[O:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>O>[CH2:12]1[CH2:13][CH2:14][C:9]([OH:15])([C:7]#[N:8])[CH2:10][CH2:11]1 |f:0.1.2|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
3.46 g
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
32.05 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Little, if any, heat
|
Type
|
CUSTOM
|
Details
|
was given off in the reaction
|
Type
|
ADDITION
|
Details
|
The organic and aqueous phases were mixed for 15 minutes longer
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to separate
|
Name
|
|
Type
|
|
Smiles
|
C1CCC(CC1)(C#N)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |